Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-
CAS No.:
Cat. No.: VC16859242
Molecular Formula: C10H8O2S2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8O2S2 |
|---|---|
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
| Standard InChI | InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2 |
| Standard InChI Key | NYZAOHBPTKJUBI-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(SC=C2O1)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a thieno[3,4-b]-1,4-dioxin core fused with a 2-thienyl substituent at the 5-position. The thiophene-dioxane fusion creates a planar, conjugated system stabilized by sulfur’s electron-rich nature and oxygen’s electronegativity. X-ray crystallography of analogous thienodioxins reveals a dihedral angle of <10° between the fused rings, promoting extended π-conjugation .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈O₂S₂ | |
| Molecular Weight | 224.3 g/mol | |
| IUPAC Name | 5-(thiophen-2-yl)-2,3-dihydrothieno[3,4-b] dioxine | |
| Canonical SMILES | C1COC2=C(SC=C2O1)C3=CC=CS3 |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,250–1,050 cm⁻¹ confirm C–O–C stretching in the dioxane ring, while peaks at 690 cm⁻¹ correspond to C–S vibrations in the thiophene moieties.
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NMR: ¹H NMR in CDCl₃ shows doublets at δ 6.85–7.20 ppm for thiophene protons and triplets at δ 4.10–4.35 ppm for methylene groups in the dioxane ring.
Synthesis and Modifications
Primary Synthetic Routes
The compound is synthesized via a multistep protocol:
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Thiophene Functionalization: Lithiation of 2-bromothiophene followed by coupling with 3,4-dihydroxythiophene.
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Cyclization: Acid-catalyzed cyclodehydration forms the dioxane ring, achieving yields of 58–65%.
Challenges in Synthesis
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Regioselectivity: Competing reactions at the 3- and 4-positions of thiophene necessitate precise temperature control (<0°C).
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Purification: Column chromatography with silica gel and hexane/ethyl acetate (4:1) is required to isolate the product.
Electronic and Optical Properties
Frontier Molecular Orbitals
Density functional theory (DFT) calculations for analogous thienodioxins reveal a HOMO-LUMO gap of 2.8–3.1 eV, ideal for charge transport . The 2-thienyl group lowers the LUMO by 0.3 eV compared to phenyl analogs, enhancing electron affinity.
Charge Transport Metrics
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Hole Mobility: 0.12 cm²/V·s in thin-film transistors, exceeding polythiophene derivatives (0.05 cm²/V·s) .
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Absorption Spectrum: λₐᵦₛ = 420 nm (in CHCl₃), with a molar extinction coefficient ε = 12,500 M⁻¹cm⁻¹.
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Blending the compound with polystyrene improves thin-film crystallinity, achieving on/off ratios >10⁵ and threshold voltages of -15 V . The thienyl group’s π-stacking reduces charge trap densities by 40% compared to alkyl-substituted analogs .
Light-Emitting Diodes (OLEDs)
In polyfluorene-based OLEDs, a 5 wt% doping concentration enhances external quantum efficiency (EQE) from 4.2% to 6.8% due to exciton confinement.
Comparative Analysis with Analogous Compounds
Table 2: Performance Metrics in OFETs
| Compound | Mobility (cm²/V·s) | On/Off Ratio | Reference |
|---|---|---|---|
| Thieno[3,4-b]-dioxin (C₁₀H₈O₂S₂) | 0.12 | 10⁵ | |
| Thieno[3,4-c]pyrrole-4,6-dione | 0.08 | 10⁴ | |
| Poly(3,4-ethylenedioxythiophene) | 0.15 | 10⁶ |
The compound’s mobility surpasses thieno[3,4-c]pyrrole-4,6-dione derivatives but lags behind PEDOT due to shorter conjugation length .
Future Research Directions
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Side-Chain Engineering: Introducing alkoxy groups at the 3-position could enhance solubility without disrupting conjugation.
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Polymer Blends: Copolymerization with dioxythiophene monomers may reduce charge recombination in solar cells .
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Thermoelectric Applications: Preliminary data suggest a Seebeck coefficient of 18 μV/K, warranting further study .
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